molecular formula C12H9NO4 B3066023 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde CAS No. 681461-67-6

2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde

Cat. No.: B3066023
CAS No.: 681461-67-6
M. Wt: 231.2 g/mol
InChI Key: BLZILWYUARZODK-UHFFFAOYSA-N
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Description

2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde (CAS: 681461-67-6) is a substituted naphthalene derivative with the molecular formula C₁₂H₉NO₄ and a molar mass of 231.2 g/mol . It features a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 6, and a carboxaldehyde (-CHO) at position 1 on the naphthalene backbone. Key physical properties include a melting point of 174°C (in a 1:1 solvent mixture of 1,4-dioxane and water) and a predicted boiling point of 434.5±25.0°C .

Properties

IUPAC Name

2-methoxy-6-nitronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-17-12-5-2-8-6-9(13(15)16)3-4-10(8)11(12)7-14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZILWYUARZODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372755
Record name 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681461-67-6
Record name 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde typically involves the nitration of 2-methoxynaphthalene followed by formylation The nitration process introduces the nitro group at the 6-position of the naphthalene ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and formylation processes, ensuring consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Methoxy-6-nitronaphthalene-1-carboxylic acid.

    Reduction: 2-Methoxy-6-aminonaphthalene-1-carboxaldehyde.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that naphthalene derivatives, including 2-methoxy-6-nitronaphthalene-1-carboxaldehyde, exhibit significant anticancer properties. A study highlighted the potential of naphthoquinone analogs to act as proteasome inhibitors, which play a crucial role in cancer cell apoptosis and tumorigenesis . The compound's structure allows it to interact with cellular pathways involved in cancer progression.

Antimicrobial Properties

Naphthalene derivatives have been studied for their antimicrobial effects. The compound can be synthesized to create derivatives that are effective against various bacterial strains, contributing to the development of new antibiotics .

Synthesis of Substituted Naphthalenes

This compound serves as a precursor for synthesizing other substituted naphthalene derivatives through various catalytic methods. Metal-catalyzed reactions (e.g., palladium and copper) are commonly employed to construct complex naphthalene frameworks, which are essential in drug development and material science .

Nitroalkane Transformations

The compound can participate in nitroalkane oxidase-like reactions, facilitating the transformation of nitroalkanes into carbonyl compounds. This reaction pathway is essential for generating aldehydes from nitroalkanes, which can be further utilized in synthetic organic chemistry .

Case Studies

StudyFocusFindings
Anticancer ActivityIdentified as a potential proteasome inhibitor with selective activity against malignant cells.
Synthesis TechniquesReviewed various methods for synthesizing naphthalene derivatives, emphasizing the importance of metal-catalyzed reactions.
Nitroalkane TransformationsDemonstrated the use of this compound in converting nitroalkanes to aldehydes efficiently.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and DNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs: 6-Methoxy-1-naphthaldehyde and 1-Nitronaphthalene (Table 1).

Property 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde 6-Methoxy-1-naphthaldehyde 1-Nitronaphthalene
CAS Number 681461-67-6 3597-42-0 86-57-7
Molecular Formula C₁₂H₉NO₄ C₁₂H₁₀O₂ C₁₀H₇NO₂
Molar Mass (g/mol) 231.2 186.2 173.17
Key Functional Groups -CHO, -NO₂, -OCH₃ -CHO, -OCH₃ -NO₂
Melting Point 174°C Not reported Not reported
Boiling Point 434.5±25.0°C (predicted) Not reported Not reported

Reactivity and Electronic Effects

  • Electrophilicity: The presence of both -NO₂ (electron-withdrawing) and -OCH₃ (electron-donating) groups in this compound creates a polarized electronic environment. The aldehyde group (-CHO) is likely more electrophilic than in 6-Methoxy-1-naphthaldehyde due to the nitro group’s inductive effect .
  • Synthetic Utility : Unlike 1-Nitronaphthalene (a simple nitro-substituted naphthalene), the target compound’s aldehyde functionality enables participation in condensation reactions (e.g., forming Schiff bases or heterocycles), while the nitro group may facilitate reduction or substitution reactions .

Solubility and Polarity

  • However, its higher molar mass and planar aromatic structure may reduce aqueous solubility relative to simpler analogs like 1-Nitronaphthalene .

Biological Activity

2-Methoxy-6-nitronaphthalene-1-carboxaldehyde is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_11H_9N_O_3. Its structure features a naphthalene ring with a methoxy group and a nitro group, which contribute to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Research indicates that this compound exhibits promising anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Properties : In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures.

Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Antibacterial Effects

In a separate investigation, the antibacterial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Reactive Oxygen Species (ROS) : It can induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence suggests that it may cause cell cycle arrest at the G2/M phase in cancer cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectReference
AnticancerMCF-7, A549Inhibition of cell proliferation
AntibacterialStaphylococcus aureus, E. coliSignificant antibacterial activity
Anti-inflammatoryLPS-stimulated macrophagesReduced cytokine levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde, and what intermediates are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves nitration and methoxylation of naphthalene derivatives. A common precursor is 2-nitronaphthalene, which undergoes methoxylation using dimethyl sulfate under controlled alkaline conditions. Critical intermediates include 1-methoxy-2-nitronaphthalene (CAS 4900-62-3), where regioselective oxidation introduces the carboxaldehyde group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight (NIST reference: m/z 243.2) and electron ionization patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., nitro C-N stretch at ~1520 cm⁻¹, aldehyde C=O stretch at ~1700 cm⁻¹). Cross-validate with nuclear magnetic resonance (NMR): methoxy protons appear as a singlet (~δ 3.9 ppm), and aromatic protons show splitting patterns consistent with nitro and aldehyde substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Avoid prolonged exposure due to potential genotoxicity (based on structural analogs like naphthalene derivatives). Store in airtight containers at –20°C to prevent degradation. Dispose of waste via certified hazardous waste services compliant with federal regulations (e.g., EPA guidelines) .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate the hepatotoxicity of this compound in rodent models?

  • Methodological Answer : Follow OECD Guideline 407: administer doses ranging from 10 mg/kg to 500 mg/kg via oral gavage over 28 days. Include control groups (vehicle-only and untreated) and monitor liver enzymes (ALT, AST), histopathology (necrosis, inflammation), and glutathione depletion. Randomize animal allocation and blind histopathological assessments to reduce bias .

Q. What strategies are effective for resolving contradictions in toxicological data across studies on nitroaromatic compounds?

  • Methodological Answer : Conduct meta-analyses using inclusion criteria such as route of exposure (oral/inhalation), species (rodent vs. human cell lines), and endpoints (acute vs. chronic toxicity). Apply risk-of-bias tools (e.g., Table C-7 for animal studies) to exclude low-confidence data. For conflicting metabolic data, compare cytochrome P450 isoform activity using in vitro microsomal assays .

Q. How can environmental biomonitoring studies assess the persistence of this compound in aquatic systems?

  • Methodological Answer : Collect water and sediment samples from industrial discharge sites. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.1 ppb. Measure half-life under UV light (photodegradation) and aerobic/anaerobic conditions. Compare with models like EPI Suite to predict bioaccumulation potential .

Q. What enzymatic assays are suitable for studying the interaction of this compound with cytochrome P450 enzymes?

  • Methodological Answer : Use recombinant CYP1A2 and CYP2E1 isoforms in human liver microsomes. Incubate the compound (10–100 µM) with NADPH-regenerating systems. Quantify metabolites via high-resolution mass spectrometry (HRMS). Include inhibitors (e.g., α-naphthoflavone for CYP1A2) to confirm isoform specificity .

Q. How can systematic literature reviews optimize search strategies for this compound-related studies?

  • Methodological Answer : Use PubMed/TOXCENTER query strings combining CAS numbers, MeSH terms ("naphthalenes/toxicity," "nitro compounds/metabolism"), and keywords ("hepatic effects," "genotoxicity"). Limit results to peer-reviewed journals (2003–2025) and grey literature (ATSDR/NTP reports). Annotate excluded studies with reasons (e.g., inadequate randomization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde
Reactant of Route 2
2-Methoxy-6-Nitronaphthalene-1-carboxaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.